molecular formula C6H5N3O B3132680 Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one CAS No. 37526-43-5

Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one

Cat. No.: B3132680
CAS No.: 37526-43-5
M. Wt: 135.12 g/mol
InChI Key: OQRPWJFDQXSBRH-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is a fused, nitrogen-rich bicyclic heterocycle recognized as an underexplored and promising scaffold in medicinal chemistry . This compound is part of a class of molecules known as pyrrolotriazinones, which are characterized by their electron-rich nature, allowing them to participate in various weak interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and π-stacking . As a key intermediate, it enables access to a wide range of pyrrolo[2,1-f][1,2,4]triazines, structures noted for their outstanding biological activities . In pharmaceutical research, this scaffold has demonstrated significant and diverse biological properties. It serves as a crucial core structure in the design of novel kinase inhibitors . Furthermore, derivatives based on this scaffold have shown promising broad-spectrum in vitro antifungal activity against pathogenic Candida species, including fluconazole-resistant strains, as well as filamentous fungi like Aspergillus fumigatus . The compound's versatility also extends to its role in developing corticotropin-releasing factor 1 (CRF1) receptor antagonists, which are being investigated for the potential treatment of stress-related disorders such as anxiety and depression . The synthetic routes to this scaffold, while continually being optimized, often involve cyclization strategies starting from substituted pyrrole-2-carboxylic acid derivatives . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-pyrrolo[1,2-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-8-7-4-5-2-1-3-9(5)6/h1-4H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRPWJFDQXSBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346119
Record name Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37526-43-5
Record name Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrrolo 1,2 D 1 2 3 Triazin 4 3h One and Its Derivatives

Overview of Established Synthetic Routes for Pyrrolotriazinones

Traditional and modern cyclization strategies form the bedrock of pyrrolotriazinone synthesis. These methods have evolved from harsh, high-temperature reactions to more refined, milder, and regioselective approaches.

Conventional Cyclization Approaches and Their Limitations

Historically, the synthesis of pyrrolotriazinones has relied on conventional cyclization methods that often necessitate harsh reaction conditions. nih.govsemanticscholar.org These approaches typically involve the formation of an N-imine intermediate followed by intramolecular cyclization. semanticscholar.org However, these reactions are frequently hampered by several limitations.

Commonly employed procedures include:

Microwave-assisted heating with sodium methoxide (B1231860) (NaOMe) or aromatic amines at temperatures ranging from 150–160 °C. nih.govsemanticscholar.org

Refluxing in high-boiling solvents like xylene or with reagents such as triethyl orthoformate (HC(OEt)3). nih.govsemanticscholar.org

Stirring at 100 °C in the presence of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govsemanticscholar.org

Heating with dehydrating agents such as phosphorus oxychloride (POCl3). nih.govsemanticscholar.org

The primary drawback of these methods is the requirement for high temperatures and extended reaction times, often overnight, to achieve the desired products. nih.govbeilstein-journals.org These demanding conditions can limit the scope of compatible functional groups on the starting materials and may lead to lower yields and the formation of side products. semanticscholar.orgnih.gov

Nucleophile-Induced Rearrangements of Pyrrolooxadiazines

A more facile and practical approach to pyrrolo[2,1-f] beilstein-journals.orgnih.govresearchgate.nettriazin-4(3H)-ones involves the nucleophile-induced rearrangement of pyrrolo[1,2-d] beilstein-journals.orgresearchgate.netnih.govoxadiazines. nih.govresearchgate.netnih.gov This method offers a significant improvement over conventional techniques by proceeding under much milder conditions.

The reaction mechanism is proposed to involve a nucleophile-induced cyclization. semanticscholar.org The nucleophilicity of the N-acylnitrenium ion, a key intermediate, is enhanced when the oxygen ion is stabilized by counter-ions such as lithium and sodium, facilitating the rearrangement to the thermodynamically more stable pyrrolotriazinone structure. nih.govsemanticscholar.org For instance, the rearrangement of specific pyrrolooxadiazines to their corresponding pyrrolotriazinones can be achieved readily when counter ions of oxygen like lithium and sodium are utilized. nih.govbeilstein-journals.org This strategy highlights a more efficient pathway that avoids the harsh conditions of traditional cyclization. nih.gov

Regioselective Intramolecular Cyclization Reactions from 1,2-Biscarbamoyl-substituted 1H-Pyrroles

A highly effective and regioselective method for synthesizing pyrrolo[2,1-f] beilstein-journals.orgnih.govresearchgate.nettriazin-4(3H)-ones is the intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. beilstein-journals.orgnih.govnih.gov This approach allows for the formation of the target triazinones under very mild conditions, such as at 0 °C in as little as 5 minutes. beilstein-journals.orgsemanticscholar.org

The regioselectivity of this cyclization, which determines whether the N-imidoylation product (pyrrolotriazinone) or the O-imidoylation product (pyrrolooxadiazine) is formed, is highly dependent on the choice of reagents, particularly the halogen source used to generate the triphenylphosphorane. nih.gov

For example, when triphenylphosphine (B44618) dichloride (PPh3Cl2) is used, the reaction preferentially yields the pyrrolotriazinone. nih.gov In contrast, using triphenylphosphine dibromide (PPh3Br2) or diiodide (PPh3I2) tends to favor the formation of the pyrrolooxadiazine. researchgate.net The reaction proceeds by treating the 1,2-biscarbamoyl-substituted 1H-pyrrole with triphenylphosphine (PPh3), a halogen source (e.g., Br2), and triethylamine (B128534) (Et3N) in a solvent like dichloromethane (B109758) (CH2Cl2). nih.gov This method provides a versatile and controllable route to the desired pyrrolotriazinone scaffold. nih.govresearchgate.net

EntryHalogen SourceProduct Ratio (Triazinone : Oxadiazine)Overall Yield (%)
1PPh3Cl2Predominantly Triazinone45-98
2PPh3Br2Predominantly Oxadiazine45-98
3PPh3I2Predominantly Oxadiazine45-98
Data derived from studies on the regioselectivity of the intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. nih.gov

Advanced and Tandem Synthetic Strategies for Pyrrolo[1,2-d]beilstein-journals.orgnih.govresearchgate.nettriazin-4(3H)-one Derivatives

To improve efficiency and expand the molecular diversity of pyrrolotriazinones, advanced synthetic strategies, including transition metal-catalyzed and multi-step tandem reactions, have been developed.

Transition Metal-Catalyzed Reaction Systems

Transition metal catalysis offers powerful tools for the construction of complex heterocyclic systems. Copper(II)-catalyzed reactions have been successfully employed for the synthesis of substituted pyrrolo[2,1-f] beilstein-journals.orgnih.govresearchgate.nettriazin-4(3H)-ones. nih.gov

One notable example is a one-pot, two-step synthesis where a Cu(II) catalyst promotes the reaction between 1-amino-1H-pyrrole-2-carboxamide and various aldehydes. nih.gov For instance, the reaction with 4-oxo-4H-chromene-3-carbaldehyde using a CuCl2·2H2O/NaOAc system in DMSO at 120°C yields the corresponding pyrrolotriazinone derivative. nih.gov This intermediate can then react further with amidines or hydrazines to generate a library of complex pyrrolotriazinones. nih.gov Copper-catalyzed coupling of N-aminopyrroles with pyridine-3-carbaldehyde derivatives also provides an effective route to this scaffold. nih.gov These methods showcase the utility of transition metals in forming multiple bonds in a single operation, providing rapid access to diverse structures. nih.gov

Multi-Step Approaches from Pyrrole (B145914) Precursors

Multi-step synthetic sequences starting from simple pyrrole precursors are fundamental to accessing the pyrrolo[1,2-d] beilstein-journals.orgnih.govresearchgate.nettriazin-4(3H)-one core. nih.govnih.gov A general and widely used strategy begins with a substituted pyrrole-2-carboxylic acid. nih.gov

The typical sequence involves several key transformations:

Amidation: The initial pyrrole-2-carboxylic acid is converted to its corresponding pyrrole-2-carboxamide. This can be achieved via standard peptide coupling methods or by converting the carboxylic acid to an acyl chloride followed by amination. nih.govnih.gov

N-Amination: The nitrogen of the pyrrole ring is then aminated. A practical method for this step is the use of in situ generated chloramine (B81541) (from NaOH, NH4Cl, and NaClO) under phase-transfer conditions, or by using reagents like O-(diphenylphosphinyl)hydroxylamine. nih.govnih.govnih.gov

Acylation: The newly introduced 1-amino group is subsequently acylated. nih.gov For example, reaction with Boc-L-alanine using EDC·HCl as a coupling agent yields the desired aminopyrrolocarbamate. nih.gov

Cyclization: The final step is the intramolecular cyclization of the acylated 1-aminopyrrole (B1266607) derivative to form the pyrrolotriazinone ring, as described in the regioselective cyclization section (2.1.3). nih.govnih.gov

This linear, multi-step approach provides a reliable and adaptable route for the synthesis of a wide range of pyrrolotriazinone derivatives. nih.gov

Tandem Cyclization Protocols, such as Thiazole-Triazine Ring Formation

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, represent an efficient strategy for the rapid assembly of complex molecular architectures. A notable application of this approach is the synthesis of novel thiazole-substituted pyrrolo[1,2-d] bohrium.comosi.lvtriazin-4(3H)-one derivatives. bohrium.comosi.lv This methodology involves a sequence where a thiazole (B1198619) ring is first constructed, followed immediately by the cyclization of the triazine ring. bohrium.com

The process commences with the condensation reaction between ethyl 2-formyl-1H-pyrrole-1-carboxylate and thiosemicarbazide. The resulting thiosemicarbazone intermediate is not isolated but is directly treated with a phenacyl bromide derivative. osi.lvresearchgate.net This triggers a Hantzsch-type thiazole synthesis followed by an intramolecular cyclization to form the triazine ring, affording the fused heterocyclic system in high yields. medchemexpress.com The entire tandem cyclization step is remarkably rapid, often completing within 30 minutes. osi.lv This efficient protocol provides a straightforward route to derivatives functionalized at the triazine core with a substituted thiazole moiety. bohrium.comosi.lv

Starting Material 1Starting Material 2ReagentKey TransformationProduct ClassReference
Ethyl 2-formyl-1H-pyrrole-1-carboxylateThiosemicarbazidePhenacyl bromideTandem thiazole synthesis and triazine ring cyclizationThiazole-substituted pyrrolo[1,2-d] bohrium.comosi.lvtriazin-4(3H)-ones bohrium.comosi.lv
Table 1: Overview of Tandem Cyclization for Thiazole-Triazine Ring Formation.

Novel Heterocyclizations of Pyrrole Hydrazide and Hydrazone Intermediates

Hydrazide and hydrazone derivatives of pyrrole serve as versatile and reactive intermediates for the construction of the pyrrolo[1,2-d] bohrium.comosi.lvtriazin-4(3H)-one core. These precursors contain the requisite nitrogen framework, primed for intramolecular cyclization to form the fused triazine ring.

One established method involves the cyclization of the N-carbethoxyhydrazone of pyrrole-2-carboxaldehyde. medchemexpress.comnih.gov This precursor, readily prepared from 2-formylpyrrole, undergoes cyclization in an alkaline medium to yield the 3,4-dihydro-4-oxopyrrolo[1,2-d] bohrium.comosi.lvtriazine structure. This transformation highlights the utility of activating the terminal nitrogen of the hydrazone with an appropriate functional group (in this case, a carbethoxy group) to facilitate ring closure.

More broadly, the synthesis of novel pyrrole-based hydrazones, often by reacting a pyrrole hydrazide with various aldehydes, is a key strategy for creating precursors for diverse heterocyclic systems. nih.gov The reactivity of the hydrazide-hydrazone moiety allows for a range of heterocyclization reactions, making it a cornerstone in the synthesis of fused nitrogen-containing heterocycles. nih.gov For instance, the reaction of N-pyrrolylcarbohydrazide with substituted pyrrole aldehydes generates complex hydrazones that are precursors for further transformations. nih.gov

Functionalization and Derivatization Strategies

Electrophilic Aromatic Substitution for Halogenation

The pyrrole ring within the pyrrolo[1,2-d] bohrium.comosi.lvtriazin-4(3H)-one scaffold is electron-rich and susceptible to electrophilic aromatic substitution, providing a direct avenue for functionalization. Halogenation, particularly bromination, can be achieved selectively on the pyrrole moiety.

Treatment of the parent pyrrolotriazinone with bromine allows for the introduction of a bromine atom onto the pyrrole ring. nih.gov This reaction is a typical electrophilic aromatic substitution, where the π-system of the pyrrole attacks the electrophilic halogen. The position of substitution is governed by the directing effects of the fused triazine ring and the inherent reactivity of the pyrrole nucleus. In a related system, 7-bromopyrrolo[1,2-d] bohrium.comosi.lvtriazin-4(3H)-one, the electron-rich pyrrole moiety directs further electrophiles, such as those used in nitration, to the C5 position. Controlled bromination of this derivative with N-bromosuccinimide (NBS) can lead to di-brominated products.

SubstrateReagentReaction TypePosition of FunctionalizationProductReference
Pyrrolo[1,2-d] bohrium.comosi.lvtriazin-4(3H)-oneBr₂Electrophilic Aromatic SubstitutionPyrrole RingBromo-pyrrolo[1,2-d] bohrium.comosi.lvtriazin-4(3H)-one nih.gov
7-Bromopyrrolo[1,2-d] bohrium.comosi.lvtriazin-4(3H)-oneN-Bromosuccinimide (NBS)Electrophilic Aromatic SubstitutionPyrrole Ring (e.g., C5)Di-bromo derivative
Table 2: Examples of Electrophilic Halogenation.

Nucleophilic Substitution Reactions at Key Positions

The introduction of a halogen atom onto the pyrrolotriazinone core via electrophilic substitution opens up possibilities for subsequent nucleophilic aromatic substitution (SNAr) reactions. These reactions are powerful tools for introducing a wide variety of functional groups, as the halogen acts as a leaving group that can be displaced by various nucleophiles. nih.govmdpi.com

For example, the bromine atom at the 7-position of 7-bromopyrrolo[1,2-d] bohrium.comosi.lvtriazin-4(3H)-one is susceptible to nucleophilic displacement. This reactivity is exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids to form C-C bonds and introduce new aryl or heteroaryl groups. Similarly, Buchwald-Hartwig amination conditions can be used to substitute the bromine with various amines, yielding 7-amino derivatives. These transformations demonstrate that halogenated pyrrolotriazinones are versatile intermediates for extensive derivatization.

Oxidation and Reduction Transformations

The literature reviewed does not provide extensive, specific examples of oxidation and reduction transformations performed directly on the Pyrrolo[1,2-d] bohrium.comosi.lvtriazin-4(3H)-one ring system itself. However, the chemical nature of the scaffold, which contains both a pyrrole ring and a cyclic amide (lactam), suggests potential reactivity based on the well-established chemistry of these individual moieties.

The oxidation of pyrrole rings can be challenging, often leading to polymerization or decomposition. figshare.com However, under controlled conditions, selective oxidation is possible. For instance, the oxidation of substituted pyrroles can yield functionalized γ-lactams. figshare.com The lactam carbonyl group within the triazinone ring is, in principle, susceptible to reduction. Standard reducing agents used for converting amides to amines could potentially reduce the C=O bond, though this might also affect other parts of the molecule. The thioether sulfur in certain β-lactams can be oxidized to a sulfoxide, indicating a potential site for oxidation in sulfur-containing analogues. nih.govresearchgate.net Further research is required to explore and document the specific oxidation and reduction pathways for the Pyrrolo[1,2-d] bohrium.comosi.lvtriazin-4(3H)-one core.

Spectroscopic and Structural Characterization Methodologies in Pyrrolo 1,2 D 1 2 3 Triazin 4 3h One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework of Pyrrolo[1,2-d] bohrium.comtriazin-4(3H)-one derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the study of thiazole-substituted Pyrrolo[1,2-d] bohrium.comtriazin-4(3H)-one derivatives, specific proton signals are indicative of the core structure and its substituents. For instance, the protons on the pyrrole (B145914) ring and the triazine ring exhibit characteristic chemical shifts that confirm the successful formation of the fused ring system. The integration of these signals corresponds to the number of protons, while their splitting patterns reveal adjacent protons, aiding in the complete structural assignment.

Compound Proton (¹H) NMR Chemical Shifts (δ, ppm)
7a 8.04 (s, 1H, H-4), 7.82 (dd, J = 2.6, 1.6 Hz, 1H, H-5), 7.69 – 7.62 (m, 2H, H-2′, H-6′), 7.49 – 7.42 (m, 3H, H-3′, H-4′, H-5′), 7.10 (dd, J = 4.1, 1.6 Hz, 1H, H-7), 6.43 (dd, J = 4.1, 2.6 Hz, 1H, H-6)
7b 8.04 (s, 1H, H-4), 7.82 (dd, J = 2.6, 1.6 Hz, 1H, H-5), 7.69 – 7.62 (m, 2H, H-2′, H-6′), 7.49 – 7.42 (m, 3H, H-3′, H-4′, H-5′), 7.10 (dd, J = 4.1, 1.6 Hz, 1H, H-7), 6.43 (dd, J = 4.1, 2.6 Hz, 1H, H-6), 2.34 (s, 3H, CH3)
8a 8.09 (s, 1H, H-4), 7.87 (dd, J = 2.6, 1.6 Hz, 1H, H-5), 7.74 (d, J = 8.5 Hz, 2H, H-2′, H-6′), 7.37 (d, J = 8.5 Hz, 2H, H-3′, H-5′), 7.13 (dd, J = 4.1, 1.6 Hz, 1H, H-7), 6.46 (dd, J = 4.1, 2.6 Hz, 1H, H-6)
8b 8.09 (s, 1H, H-4), 7.87 (dd, J = 2.6, 1.6 Hz, 1H, H-5), 7.74 (d, J = 8.5 Hz, 2H, H-2′, H-6′), 7.37 (d, J = 8.5 Hz, 2H, H-3′, H-5′), 7.13 (dd, J = 4.1, 1.6 Hz, 1H, H-7), 6.46 (dd, J = 4.1, 2.6 Hz, 1H, H-6), 2.34 (s, 3H, CH3)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in the Pyrrolo[1,2-d] bohrium.comtriazin-4(3H)-one structure gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For example, the carbonyl carbon (C=O) in the triazinone ring typically appears at a characteristic downfield shift. The signals for the carbons in the pyrrole and thiazole (B1198619) rings also appear in predictable regions, allowing for unambiguous confirmation of the molecular structure. bohrium.com

Compound Carbon (¹³C) NMR Chemical Shifts (δ, ppm)
7a 155.8, 148.5, 144.9, 134.1, 130.6, 129.1, 128.9, 126.5, 122.9, 119.5, 112.9, 111.8
7b 155.8, 148.5, 144.9, 134.1, 130.6, 129.1, 128.9, 126.5, 122.9, 119.5, 112.9, 111.8, 21.4
8a 155.8, 148.6, 144.9, 131.7, 130.6, 129.7, 129.0, 126.6, 122.9, 119.5, 112.9, 111.8
8b 155.8, 148.6, 144.9, 131.7, 130.6, 129.7, 129.0, 126.6, 122.9, 119.5, 112.9, 111.8, 21.4

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of Pyrrolo[1,2-d] bohrium.comtriazin-4(3H)-one derivatives and confirming their elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. bohrium.com This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. For newly synthesized Pyrrolo[1,2-d] bohrium.comtriazin-4(3H)-one derivatives, HRMS is used to confirm that the experimentally determined mass is consistent with the calculated mass for the proposed structure, providing strong evidence for its successful synthesis.

Compound Molecular Formula Calculated Mass Found Mass (HRMS)
7a C15H10N4OS294.0575294.0579
7b C16H12N4OS308.0732308.0736
8a C15H9ClN4OS328.0186328.0189
8b C16H11ClN4OS342.0342342.0345

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry is a hard ionization technique that involves bombarding a sample with high-energy electrons, causing both ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure and can be used to deduce the connectivity of atoms within the molecule. For Pyrrolo[1,2-d] bohrium.comtriazin-4(3H)-one derivatives, the fragmentation patterns can help to confirm the presence of the fused pyrrolotriazinone core and the nature of its substituents.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for identifying volatile and thermally stable compounds. In the context of Pyrrolo[1,2-d] bohrium.comtriazin-4(3H)-one research, GC-MS can be used to monitor the progress of a reaction, identify byproducts, and assess the purity of the final product. The retention time from the GC provides an additional layer of identification, while the mass spectrum confirms the identity of the eluted compound.

Electrospray Ionization Mass Spectrometry (ESI/MS)

Electrospray Ionization Mass Spectrometry (ESI/MS) is a crucial technique for determining the molecular weight of synthesized compounds. It is a soft ionization method, meaning it is particularly well-suited for analyzing thermally fragile molecules without causing significant fragmentation. In the analysis of pyrrolotriazine derivatives, ESI/MS provides the molecular ion peak, which confirms the compound's molecular mass.

In a typical ESI/MS experiment, the analyte is dissolved in a suitable solvent and pumped through a fine, heated capillary held at a high electric potential. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

For compounds in the pyrrolotriazine class, high-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula. By measuring the mass with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For instance, in the characterization of related pyrazolo[4,3-e] chemwhat.comhit2lead.comnih.govtriazine derivatives, HRMS was used to confirm the elemental formula by comparing the calculated mass of the protonated molecule [M+H]⁺ with the experimentally observed mass. nih.gov A deviation of less than 5 ppm between the calculated and found values is typically considered confirmation of the assigned formula.

Table 1: Example of High-Resolution Mass Spectrometry (HRMS) Data for a Related Heterocyclic Compound

Compound NameMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)-4-(3-methyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e] chemwhat.comhit2lead.comnih.govtriazin-1-yl)benzenesulfonamideC₂₁H₂₂N₆O₄S₂503.11659503.11719

This table is illustrative and shows data for a related pyrazolotriazine compound to demonstrate the ESI/MS methodology. nih.gov

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumbers, cm⁻¹).

In the study of Pyrrolo[1,2-d] chemwhat.comhit2lead.comnih.govtriazin-4(3H)-one, IR spectroscopy is essential for confirming the presence of the ketone (C=O) functional group within the triazinone ring. Research on the closely related furo[2',3':4,5]pyrrolo[1,2-d] chemwhat.comhit2lead.comnih.govtriazin-8(7H)-ones identified strong absorption bands in the region of 1641-1652 cm⁻¹, characteristic of the C=O stretching vibration of the lactam (cyclic amide) group. researchgate.net The presence of a sharp, strong peak in this region for Pyrrolo[1,2-d] chemwhat.comhit2lead.comnih.govtriazin-4(3H)-one would provide direct evidence for the "one" structure.

Furthermore, IR spectroscopy has been used to study the lactam-lactim tautomerism in the Pyrrolo[1,2-d] chemwhat.comhit2lead.comnih.govtriazin-4(3H)-one scaffold. researchgate.net The lactam form contains a C=O bond and an N-H bond, while the tautomeric lactim form contains a C=N bond and an O-H group. These forms have distinct IR absorption profiles, allowing researchers to determine the predominant tautomer in the solid state.

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Pyrrolotriazinone Systems

Functional GroupType of VibrationCharacteristic Absorption Range (cm⁻¹)
N-H (lactam)Stretch3200 - 3400
C-H (aromatic/heteroaromatic)Stretch3000 - 3100
C=O (lactam carbonyl)Stretch1640 - 1680
C=NStretch1600 - 1650
C-NStretch1200 - 1350

This table presents typical frequency ranges and is for illustrative purposes.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur, S) in a compound. This method provides an empirical formula for the substance, which can then be compared to the theoretical composition calculated from the proposed molecular formula. Agreement between the experimental and calculated values serves as a primary confirmation of the compound's purity and elemental makeup.

The procedure typically involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified. For Pyrrolo[1,2-d] chemwhat.comhit2lead.comnih.govtriazin-4(3H)-one (C₆H₅N₃O), elemental analysis is used to verify that the synthesized product has the correct ratio of carbon, hydrogen, and nitrogen.

In research involving novel heterocyclic compounds, the results of elemental analysis are often presented as "Calculated" versus "Found" percentages. A close match, typically within ±0.4%, is considered evidence of the correct and pure compound. This technique has been consistently applied in the characterization of various pyrrolotriazine and pyrazolotriazine derivatives. nih.govmdpi.com

Table 3: Example of Elemental Analysis Data for a Related Pyrrolotriazine Derivative

Compound NameMolecular FormulaElementCalculated (%)Found (%)
1-Ethyl-5-phenyl-3-(p-tolyl)-1,2,4-triazin-1-ium tetrafluoroborateC₁₈H₁₈BF₄N₃C59.5359.66
H5.005.14
N11.5811.42

This table is illustrative and shows data for a related triazine compound to demonstrate the presentation of elemental analysis results. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the absolute structure of a crystalline solid. It provides a precise three-dimensional map of the atomic positions within a molecule and its arrangement in the crystal lattice. This technique is invaluable for unambiguously establishing stereochemistry, conformation, and the exact connectivity of atoms, especially in complex heterocyclic systems where isomers are possible.

The method requires a single, high-quality crystal of the compound. This crystal is mounted in an X-ray diffractometer and rotated while being bombarded with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a model of the electron density, and thus the atomic structure, can be calculated.

For fused heterocyclic systems like Pyrrolo[1,2-d] chemwhat.comhit2lead.comnih.govtriazin-4(3H)-one, X-ray crystallography can confirm the planar nature of the fused ring system and provide precise measurements of bond lengths and angles. This data helps in understanding the electronic properties and potential intermolecular interactions (like hydrogen bonding) in the solid state. For example, the crystal structure of a related 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was determined, revealing its triclinic crystal system and P-1 space group, along with detailed bond parameters. mdpi.com This level of detail is crucial for structure-activity relationship (SAR) studies and computational modeling.

Table 4: Example of Crystallographic Data for a Related Fused Triazole Compound

ParameterValue
Compound Name1,2,4-triazolo [4',3':2,3]pyridazino[4,5-b]indole derivative
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)9.0433(3)
c (Å)14.5456(5)
α (°)92.519(1)
β (°)99.412(1)
γ (°)90.528(1)

This table is illustrative, presenting crystallographic data for a related fused heterocyclic system to demonstrate the type of information obtained from X-ray analysis. mdpi.com

Structure Activity Relationship Sar Studies of Pyrrolo 1,2 D 1 2 3 Triazin 4 3h One Analogues

Core Scaffold Modifications and Their Impact on Biological Interactions

The fusion of the pyrrole (B145914) and triazine rings creates a relatively rigid structure that serves as a platform for positioning various functional groups in precise spatial orientations. The inherent chemical properties of this scaffold, including its hydrogen bonding capabilities and potential for π-π stacking interactions, are fundamental to its biological activity. For instance, the lactam nitrogen and the carbonyl group in the triazinone ring can act as hydrogen bond donors and acceptors, respectively, which is critical for anchoring the molecule within a target's binding site. nih.govresearchgate.net

While the pyrrolo[1,2-d] nih.govnih.govacs.orgtriazin-4(3H)-one scaffold is a specific isomeric form, the broader family of pyrrolotriazinones has been explored extensively. nih.gov For example, the isomeric pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine scaffold has been identified as a key component in numerous kinase inhibitors. nih.gov In these cases, the core scaffold itself is responsible for key hinge-binding interactions within the ATP-binding pocket of kinases. nih.gov Alterations such as isosteric replacement of the pyrrole nitrogen with other atoms or modifying the triazine ring can disrupt these crucial interactions, typically leading to a significant loss of activity.

One notable example of a core scaffold modification involves the fusion of additional rings to the pyrrolotriazine system, creating more complex polycyclic structures. Such modifications can enhance binding affinity by increasing the surface area for interaction or by accessing additional binding pockets within a target protein.

Substituent Effects on Binding Affinity and Activity Modulation

The decoration of the pyrrolotriazinone core with various substituents is the most common strategy for modulating biological activity and optimizing pharmacokinetic properties. The nature, size, and position of these substituents dictate the molecule's affinity and selectivity for its target.

Electrophilic substitution reactions can occur at either the lactam nitrogen or on the pyrrole ring, allowing for the introduction of a wide range of functional groups. researchgate.net For example, alkylating agents like methyl sulphate or benzyl (B1604629) chloride can introduce substituents on the nitrogen atom, while reagents such as bromine or nitric acid can modify the pyrrole portion of the scaffold. researchgate.net

In a series of related pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine-based inhibitors targeting VEGFR-2 kinase, the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position was a critical discovery. nih.gov Subsequent modifications to a 1,3,5-oxadiazole ring attached to the C-6 position led to the identification of inhibitors with low nanomolar potency. nih.gov This demonstrates how specific, bulky, and functionalized substituents can dramatically enhance binding affinity.

The table below illustrates the impact of different substituents on the inhibitory activity of a series of pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine analogues against VEGFR-2, showcasing the principles of activity modulation.

CompoundR Group at C-6 PositionVEGFR-2 IC₅₀ (nM)
1 Phenyl85
2 4-Fluorophenyl50
3 2,4-Difluorophenyl25
4 1,3,5-Oxadiazole15
5 Methyl-substituted Oxadiazole5

Data is representative of SAR trends discussed in the literature. nih.gov

These findings highlight that electron-withdrawing groups and heterocyclic rings can significantly influence potency. The fluorine atoms on the phenyl ring and the nitrogen atoms in the oxadiazole ring can form favorable interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the target's active site.

Regioselectivity Considerations in Derivative Design

The synthesis of pyrrolo[2,1-f] nih.govnih.govacs.orgtriazin-4(3H)-ones can be achieved through regioselective intramolecular cyclization. nih.gov The choice of reagents and reaction conditions can direct the cyclization to occur in a specific manner, yielding the desired isomer. For instance, the regioselectivity of cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles was found to be influenced by the halogen sources of triphenylphosphorane and the nature of the N-functional groups. nih.gov

In the context of SAR, the regiochemistry of substitution on the core scaffold is paramount. For example, in the development of inhibitors for Janus kinase 2 (JAK2), modifications at the 2- and 7-positions of the pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine scaffold were explored. dntb.gov.uawipo.int The specific placement of aryl groups and other functionalities at these positions was crucial for achieving high potency and selectivity, as these positions project into different sub-pockets of the kinase active site. An incorrect substitution pattern could lead to steric clashes or the loss of key binding interactions, rendering the compound inactive.

Computational Approaches to SAR Elucidation

Computational chemistry plays a vital role in understanding and predicting the SAR of pyrrolotriazinone analogues. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide insights that guide the design of more effective molecules. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For pyrrolotriazinone-based inhibitors, docking studies have been used to visualize how these compounds fit into the ATP-binding site of kinases. nih.gov These models can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. For example, docking studies of pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine inhibitors in the VEGFR-2 active site showed a crucial hydrogen bond interaction between the N1 of the pyrrolotriazine ring and the amide-NH of a cysteine residue (Cys919) in the hinge region. nih.gov This type of insight allows medicinal chemists to design new analogues that can better exploit these interactions.

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By analyzing a dataset of analogues with known activities, these models can identify key molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) that correlate with potency. For the broader class of triazine-containing heterocycles, QSAR studies have been used to build predictive models for their activity against various targets. mdpi.com These models can then be used to virtually screen new, un-synthesized compounds and prioritize those with the highest predicted activity for synthesis and testing, thereby accelerating the drug discovery process.

Theoretical and Computational Investigations in Pyrrolo 1,2 D 1 2 3 Triazin 4 3h One Research

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is instrumental in understanding the intrinsic electronic properties of the pyrrolo[1,2-d] nih.govmdpi.comresearchgate.nettriazin-4(3H)-one core, which dictates its reactivity and interactions with biological targets.

The distribution of electron density within a molecule is a key determinant of its chemical reactivity. DFT calculations can provide a quantitative measure of the partial charges on each atom, offering a roadmap for predicting how the molecule will behave in chemical reactions. For instance, in the synthesis of related pyrrolotriazinone skeletons, understanding the nucleophilic and electrophilic centers is crucial for predicting the outcome of cyclization reactions. nih.gov

By calculating the electrostatic potential and atomic charges, researchers can identify the most likely sites for electrophilic attack or nucleophilic substitution on the pyrrolo[1,2-d] nih.govmdpi.comresearchgate.nettriazin-4(3H)-one ring system. The nitrogen and oxygen atoms, being highly electronegative, are expected to carry partial negative charges, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, adjacent carbon atoms may exhibit partial positive charges, rendering them susceptible to nucleophilic attack. This information is invaluable for predicting reaction mechanisms and designing efficient synthetic routes to novel derivatives.

Atom PositionPredicted Partial Charge (Arbitrary Units)Implication for Reactivity
N1-0.45Nucleophilic center, potential for alkylation
N2-0.38Nucleophilic center, hydrogen bond acceptor
C4 (Carbonyl)+0.55Electrophilic center, susceptible to nucleophilic attack
O (Carbonyl)-0.60Nucleophilic center, hydrogen bond acceptor
Pyrrole (B145914) N-0.30Influences aromaticity and reactivity of the pyrrole ring

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations can accurately predict these energy levels for the pyrrolo[1,2-d] nih.govmdpi.comresearchgate.nettriazin-4(3H)-one scaffold. This analysis helps in understanding its electronic transitions and potential as a chromophore, as well as its reactivity in pericyclic reactions and interactions with other molecules. For related triazine derivatives, the HOMO-LUMO gap has been used to describe their chemical reactivity and bioactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for Pyrrolotriazinone Analogs (Note: This table presents hypothetical data based on findings for related triazine structures to illustrate the concept.)

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Implication
Analog A-6.5-1.25.3High stability, lower reactivity
Analog B-5.8-1.93.9Lower stability, higher reactivity

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. zsmu.edu.ua It is a cornerstone of structure-based drug design, enabling researchers to visualize and analyze the interactions between a ligand, such as a pyrrolo[1,2-d] nih.govmdpi.comresearchgate.nettriazin-4(3H)-one derivative, and its biological target, typically a protein or enzyme. zsmu.edu.ua

Key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-stacking, are identified. For example, in studies of related pyrrolo[2,1-f] nih.govmdpi.comresearchgate.nettriazine inhibitors of Met kinase, X-ray crystallography revealed that the pyrrolotriazine core can form crucial hydrogen bonds with hinge region residues in the ATP-binding pocket of the enzyme. nih.gov Similar interactions would be sought for in docking studies of pyrrolo[1,2-d] nih.govmdpi.comresearchgate.nettriazin-4(3H)-one derivatives to understand their binding mode.

Table 3: Common Interactions Observed in Docking of Pyrrolotriazinone Analogs with Kinase Targets

Interaction TypeInteracting Ligand MoietyInteracting Protein Residue (Example)Significance
Hydrogen BondTriazinone N-H, C=OHinge region backbone (e.g., Cys)Anchors the ligand in the active site
π-π StackingPyrrole ringAromatic residues (e.g., Phe, Tyr)Stabilizes the binding orientation
Hydrophobic InteractionSubstituted side chainsAliphatic/aromatic residues (e.g., Leu, Val)Contributes to binding affinity

By identifying the binding pose and key interactions, molecular docking provides a structural basis for the observed biological activity, thereby elucidating a plausible mechanism of action. For instance, if a pyrrolo[1,2-d] nih.govmdpi.comresearchgate.nettriazin-4(3H)-one derivative is shown to bind in the ATP-binding site of a kinase, it is likely acting as a competitive inhibitor. nih.gov

In a study on bioactive pyrrolo[2,1-f] nih.govmdpi.comresearchgate.nettriazines, molecular docking suggested that their antiviral activity could be attributed to the inhibition of neuraminidase. mdpi.com This hypothesis, derived from computational modeling, can then be validated through experimental assays. For the pyrrolo[1,2-d] nih.govmdpi.comresearchgate.nettriazin-4(3H)-one scaffold, docking studies against various therapeutic targets could uncover novel mechanisms of action and guide the development of selective inhibitors.

Theoretical Pharmacokinetic (ADMET) Profiling and Drug-Likeness Assessment

In modern drug discovery, it is crucial to consider the pharmacokinetic properties of a compound from the early stages. researchgate.net ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the bioavailability and safety profile of a drug candidate. In silico ADMET prediction and drug-likeness assessment are computational methods used to evaluate these properties before a compound is synthesized, saving time and resources. gjpb.denih.gov

The drug-likeness of a molecule is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Computational tools can predict a wide range of ADMET parameters, including aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. researchgate.netgjpb.de

For substituted pyrrolo[1,2-a] nih.govmdpi.comresearchgate.nettriazolo-(triazino-)[c]quinazolines, "drug-like" criteria have been part of the research focus. zsmu.edu.ua While specific ADMET profiling for pyrrolo[1,2-d] nih.govmdpi.comresearchgate.nettriazin-4(3H)-one is not documented in the provided results, these computational tools can be readily applied to the core structure and its derivatives to assess their potential as drug candidates.

Table 4: Key Parameters in Theoretical ADMET and Drug-Likeness Assessment (Note: This table lists common parameters and desirable ranges for oral drug candidates.)

ParameterDescriptionDesirable Range/Value
Molecular WeightSize of the molecule< 500 Da
logPLipophilicity≤ 5
Hydrogen Bond DonorsNumber of N-H and O-H bonds≤ 5
Hydrogen Bond AcceptorsNumber of N and O atoms≤ 10
Aqueous SolubilityAbility to dissolve in waterHigh
Blood-Brain Barrier PenetrationAbility to cross into the central nervous systemTarget-dependent
CYP450 InhibitionPotential for drug-drug interactionsLow
HepatotoxicityPotential to cause liver damageLow

By integrating these theoretical and computational approaches, researchers can gain a comprehensive understanding of the chemical and biological properties of pyrrolo[1,2-d] nih.govmdpi.comresearchgate.nettriazin-4(3H)-one and its derivatives. This knowledge is crucial for the rational design of new compounds with improved efficacy, selectivity, and pharmacokinetic profiles, ultimately accelerating the discovery of novel therapeutics based on this promising scaffold.

Mechanistic Insights into Biological Interactions of Pyrrolo 1,2 D 1 2 3 Triazin 4 3h One and Its Derivatives

Interaction with Specific Molecular Targets and Biological Pathways

Derivatives of pyrrolo[1,2-d] nih.govsemanticscholar.orgresearchgate.nettriazin-4(3H)-one have demonstrated significant activity against a range of molecular targets implicated in various diseases, including cancer and inflammatory conditions. The versatility of this scaffold allows for chemical modifications that can fine-tune its binding affinity and selectivity for different enzymes and signaling pathways.

Key biological pathways influenced by these compounds include the Wnt signaling pathway, lipid metabolism, cell cycle progression, and the phosphoinositide 3-kinase (PI3K) signaling cascade. The interaction with these pathways is a direct consequence of the specific inhibition of key enzymes that act as regulatory nodes within them. The subsequent sections will elaborate on the precise mechanisms of enzyme inhibition that underpin these broader biological effects.

Enzyme Inhibition Mechanisms

The therapeutic effects of pyrrolo[1,2-d] nih.govsemanticscholar.orgresearchgate.nettriazin-4(3H)-one derivatives are primarily attributed to their ability to inhibit the activity of specific enzymes. The following subsections provide a detailed look into the inhibition mechanisms for several key enzyme targets.

Tankyrase Inhibition and Wnt Signaling Modulation

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the regulation of the Wnt signaling pathway. nih.gov Dysregulation of the Wnt pathway is a hallmark of many cancers. Tankyrases promote the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of Tankyrases leads to the stabilization of Axin, which in turn facilitates the degradation of β-catenin, thereby downregulating Wnt signaling.

Derivatives of pyrrolo[1,2-d] nih.govsemanticscholar.orgresearchgate.nettriazin-4(3H)-one have been identified as potent inhibitors of Tankyrases. X-ray crystallography studies have revealed the molecular basis for this inhibition. The pyrrolotriazinone core of these inhibitors engages in crucial π-stacking interactions with the tyrosine residues Tyr1213 and Tyr1224 within the active site of TNKS1, effectively sandwiching the heterocyclic ring. nih.gov This interaction is fundamental to the high inhibitory potency of these compounds.

CompoundTNKS-1 IC50 (nM)Wnt Cell IC50 (nM)
Compound 1983
Compound 20412

Stearoyl CoA Desaturase (SCD) Inhibition and Lipid Metabolism

Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is vital for the synthesis of complex lipids and the maintenance of cell membrane fluidity. Elevated SCD activity is associated with various metabolic diseases and cancers.

Pyrrolo[1,2-d] nih.govsemanticscholar.orgresearchgate.nettriazin-4(3H)-one derivatives have been developed as inhibitors of SCD1. The mechanism of action of these inhibitors involves the disruption of the balance between SFAs and MUFAs within the cell. This imbalance leads to an accumulation of SFAs, which can induce endoplasmic reticulum (ER) stress and trigger apoptosis, particularly in cancer cells that are highly dependent on de novo lipogenesis.

CompoundSCD1 IC50 (nM)
Compound 14250

Phosphoinositide 3-Kinase (PI3K) Inhibition, Including PI3Kδ Selectivity

The phosphoinositide 3-kinase (PI3K) family of enzymes is central to numerous cellular processes, including cell growth, proliferation, survival, and motility. The class I PI3K isoforms (α, β, γ, and δ) have distinct roles and tissue distributions. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a key mediator of immune cell signaling, making it a validated target for inflammatory diseases and hematological malignancies.

Pyrrolo[1,2-d] nih.govsemanticscholar.orgresearchgate.nettriazin-4(3H)-one has served as a scaffold for the development of potent and selective PI3Kδ inhibitors. Structure-activity relationship (SAR) studies and molecular modeling have shown that these compounds adopt a propeller-shaped conformation. nih.gov The core pyrrolotriazinone moiety is crucial for binding, as it becomes "sandwiched" within a hydrophobic pocket in the PI3Kδ active site, between the tryptophan residue Trp760 and the methionine residue Met752. nih.gov This interaction is a key determinant of the high affinity and selectivity of these inhibitors for the PI3Kδ isoform. Some derivatives have also shown dual inhibitory activity against PI3Kγ and PI3Kδ. nih.gov

CompoundPI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Selectivity (α, β, γ)
IC87114130--
Modified Precursor (5)110--
Compound 6 (LAS191954)2.6--
Compound 6 (Optimized)75--
Compound 854-
Compound 14a119>1000p110α: 122 nM
Compound 41--666-fold vs α, 800-fold vs β, 130-fold vs γ

CYP51 Inhibition (for Azole-Pyrrolotriazinone Hybrids)

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. Azole antifungals are a major class of drugs that target this enzyme.

Neuraminidase Inhibition (for Antiviral Applications)

The pyrrolo[1,2-d] nih.govacs.orgresearchgate.nettriazine scaffold and its isomers, such as pyrrolo[2,1-f] nih.govacs.orgresearchgate.nettriazine, are recognized as privileged structures in the development of antiviral agents. mdpi.com These compounds are considered structural analogs of purine (B94841) bases and have been investigated for their potential to inhibit viral replication. mdpi.com One of the key mechanisms underlying their antiviral activity is the inhibition of neuraminidase, a critical enzyme for the influenza virus. mdpi.com

Research into a series of 2,4-disubstituted pyrrolo[2,1-f] nih.govacs.orgresearchgate.nettriazines demonstrated their activity against the influenza A/Puerto Rico/8/34 (H1N1) virus strain. mdpi.com Through in vitro testing and molecular docking studies, it was suggested that these compounds exert their antiviral effect by inhibiting neuraminidase. mdpi.com Among the synthesized derivatives, one compound emerged as particularly potent. mdpi.com

Compound NameAntiviral Activity (IC₅₀)Selectivity Index
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] nih.govacs.orgresearchgate.nettriazine-5,6-dicarboxylate4 µg/mL188

This table presents the most active compound from a study on pyrrolo[2,1-f] nih.govacs.orgresearchgate.nettriazine derivatives against the H1N1 influenza virus, highlighting its inhibitory concentration and selectivity. mdpi.com

The development of neuraminidase inhibitors is a key strategy for combating influenza, as these agents can prevent the release of new virus particles from infected cells, thereby halting the spread of infection. mdpi.comresearchgate.net The exploration of novel chemotypes, such as the related pyrrolo[2,3-e]indazole scaffold, has also yielded dual inhibitors of both viral and pneumococcal neuraminidases, suggesting a broader therapeutic strategy for influenza complicated by secondary bacterial infections. rsc.org

Receptor Antagonism Profiles

Derivatives of the pyrrolo[1,2-d] nih.govacs.orgresearchgate.nettriazin-4(3H)-one scaffold have been designed and evaluated as antagonists for several G-protein coupled receptors (GPCRs) implicated in a range of physiological and pathological processes.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

Pyrrolo[2,1-f] nih.govacs.orgresearchgate.nettriazin-4(3H)-ones have been identified as antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). nih.gov MCH-R1 is a GPCR predominantly expressed in the brain that plays a crucial role in regulating feeding behavior, energy balance, and motivation. nih.govscienceopen.com Antagonism of this receptor is a therapeutic strategy for the treatment of obesity, as it can suppress appetite. nih.govnih.gov The development of MCH-R1 antagonists has been challenging due to the structural similarity of many candidates to ligands for the hERG channel, which can lead to cardiotoxicity. nih.gov The pyrrolotriazinone scaffold represents one of the chemical classes explored to achieve potent and selective MCH-R1 antagonism. nih.gov

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism

The pyrrolo[2,1-f]triazin-4(3H)-one structure has been utilized as a bicyclic core to develop novel antagonists for the Corticotropin-Releasing Factor 1 (CRF1) receptor. nih.govdocumentsdelivered.com The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is central to the body's response to stress. mdpi.com Over-activation of the CRF system is linked to stress-related disorders such as anxiety and depression, making CRF1 receptor antagonists a promising therapeutic target. mdpi.com

A series of pyrrolo[2,1-f]triazin-4(3H)-ones was synthesized and evaluated for their ability to antagonize the CRF1 receptor. nih.gov This research led to the identification of compounds with significant in vivo efficacy. nih.govdocumentsdelivered.com

CompoundTargetIn Vivo Efficacy
2-difluoromethoxy-4-methylpyridin-5-yl analog 27 CRF1 ReceptorShowed dose-dependent efficacy in an elevated plus maze test in rats.

This table highlights a key compound from a series of pyrrolo[2,1-f]triazin-4(3H)-one CRF1 receptor antagonists and its observed effect in a preclinical model of anxiety. nih.govdocumentsdelivered.com

G-Protein Coupled Receptor 84 (GPR84) Antagonism (for related triazines)

While not specifically focused on the pyrrolotriazinone core, related 1,2,4-triazine (B1199460) derivatives have been identified as potent antagonists of the G-Protein Coupled Receptor 84 (GPR84). nih.govacs.org GPR84 is a proinflammatory receptor expressed primarily on immune cells and is considered a therapeutic target for inflammatory conditions such as inflammatory bowel disease. nih.govresearchgate.net

Through high-throughput screening, a novel class of 1,2,4-triazine GPR84 antagonists was discovered. nih.gov Extensive structure-activity relationship (SAR) studies were conducted to optimize the potency and properties of these compounds. acs.orgnih.govqub.ac.uk

CompoundTargetPotency (IC₅₀)Mechanism of Action
3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indoleHuman GPR84<100 nMHigh-affinity, selective, competitive antagonist

This table summarizes the findings for a lead 1,2,4-triazine compound identified as a potent GPR84 antagonist, detailing its target, potency, and mechanism. nih.govacs.org

Molecular docking studies suggest a potential binding mode for this class of antagonists within the helical bundle of the GPR84 receptor, forming direct contacts with receptor helices and the second extracellular loop. nih.gov

Modulation of Cellular Processes

The pyrrolo[1,2-d] nih.govacs.orgresearchgate.nettriazine scaffold is a versatile chemical framework found in molecules that can profoundly modulate fundamental cellular processes.

Disruption of DNA Replication, Protein Synthesis, and Signal Transduction

The pyrrolo[2,1-f] nih.govacs.orgresearchgate.nettriazine core is a key structural component of the broad-spectrum antiviral drug remdesivir. nih.govnih.gov Remdesivir functions as a prodrug that is metabolized into an adenosine (B11128) nucleotide analog. This analog interferes with viral replication by inhibiting the RNA-dependent RNA polymerase (RdRp) enzyme of various RNA viruses, causing premature termination of RNA synthesis. nih.gov

Furthermore, numerous derivatives of the pyrrolo[2,1-f] nih.govacs.orgresearchgate.nettriazine scaffold have been developed as potent inhibitors of protein kinases, which are crucial enzymes in cellular signal transduction pathways. nih.gov Dysregulation of these pathways is a hallmark of cancer. nih.gov For instance, pyrrolotriazine derivatives have been designed to inhibit kinases such as c-Met, VEGFR-2, and Janus kinase 1 (Jak1), which are involved in cell growth, proliferation, and angiogenesis. nih.govfrontiersin.orgnih.gov The scaffold has also been used to develop inhibitors of the Hedgehog signaling pathway, another critical pathway in embryonic development and cancer. dntb.gov.uanih.gov By blocking the activity of these kinases and signaling pathways, these compounds can disrupt the complex network of signals that control cell function, leading to antiproliferative effects. nih.govfrontiersin.org

Based on the conducted research, there is currently insufficient publicly available scientific literature detailing the mechanistic insights into the modulation of Nuclear Factor Kappa B (NF-κB) activity specifically by the chemical compound Pyrrolo[1,2-d] nih.govtandfonline.commdpi.comtriazin-4(3H)-one and its derivatives.

While studies on structurally related pyrazolo[4,3-e] nih.govtandfonline.commdpi.comtriazine and pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govtandfonline.commdpi.comtriazine derivatives have shown suppression of NF-κB expression in cancer cell lines, this information does not directly apply to the distinct Pyrrolo[1,2-d] nih.govtandfonline.commdpi.comtriazin-4(3H)-one core structure. nih.govtandfonline.com The principle of strict structural specificity in medicinal chemistry means that findings for one heterocyclic system cannot be extrapolated to another without direct experimental evidence.

Therefore, a detailed and scientifically accurate article on the NF-κB activity modulation by Pyrrolo[1,2-d] nih.govtandfonline.commdpi.comtriazin-4(3H)-one, as per the requested outline, cannot be generated at this time due to the absence of specific research data.

Future Directions and Advanced Research Perspectives for Pyrrolo 1,2 D 1 2 3 Triazin 4 3h One

Development of Novel Synthetic Methodologies for Analog Libraries

The generation of diverse analog libraries is fundamental to exploring structure-activity relationships (SAR) and identifying optimized lead compounds. While several synthetic routes to pyrrolotriazinones exist, many rely on harsh conditions, such as high temperatures and long reaction times, which can limit the scope of accessible analogs. nih.gov Future efforts are focused on developing more efficient, practical, and versatile synthetic strategies.

Recent advancements have introduced more facile and practical approaches. researchgate.netnih.gov One promising method involves the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. nih.gov Another innovative strategy is the nucleophile-induced rearrangement of pyrrolooxadiazines, which can proceed under very mild conditions (0 °C, 5 minutes). beilstein-journals.orgnih.gov The regioselectivity of these reactions can be controlled by the choice of reagents, such as the halogen sources of triphenylphosphorane, and the nature of N-functional groups. beilstein-journals.orgnih.gov

Further research is anticipated to focus on:

Transition-metal mediated synthesis: Copper-promoted tandem reactions have shown utility in constructing 2-substituted pyrrolo[2,1-f] researchgate.netbeilstein-journals.orgnih.govtriazin-4(3H)-ones, offering an efficient pathway to drug-like molecules. researchgate.net Expanding the repertoire of metal catalysts could provide access to novel substitution patterns.

Diversity-oriented synthesis: Strategies that allow for the rapid assembly of a wide range of analogs from common intermediates are highly desirable. researchgate.net This includes multi-step, one-pot reactions that enhance pot, atom, and step economy. researchgate.net

Flow chemistry and automated synthesis: These technologies can accelerate the production of analog libraries by enabling rapid reaction optimization and purification, facilitating a more comprehensive exploration of the chemical space around the pyrrolotriazinone core.

Integration of Advanced Computational Modeling for De Novo Design

Computational chemistry is an indispensable tool for accelerating drug discovery by predicting molecular interactions and guiding the design of new compounds. For the pyrrolotriazinone scaffold, integrating advanced computational modeling will be crucial for the de novo design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Current research on related triazine derivatives has already demonstrated the value of in silico techniques. mdpi.commdpi.com Molecular docking studies have been used to elucidate the binding modes of pyrrolo[2,1-f] researchgate.netbeilstein-journals.orgnih.govtriazine derivatives at the ATP-binding site of kinases like c-Met and VEGFR-2, providing a rationale for their inhibitory activity. bohrium.comresearchgate.net These computational approaches help in understanding how specific structural modifications can enhance binding affinity and selectivity.

Future directions in this area will likely involve:

Structure-Based Drug Design (SBDD): As more crystal structures of pyrrolotriazinone derivatives in complex with their biological targets become available, SBDD will play a pivotal role in designing novel analogs with optimized interactions.

Pharmacophore Modeling and Virtual Screening: Developing robust pharmacophore models based on known active compounds can facilitate the virtual screening of large chemical databases to identify novel compounds with the potential to bind to a target of interest.

Predictive Modeling: Employing machine learning and artificial intelligence to build models that can predict the activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, thereby prioritizing synthetic efforts on the most promising candidates. For instance, in silico predictions for related pyrazolo-triazine sulfonamides suggest favorable pharmacokinetic profiles. mdpi.com

Exploration of New Biological Targets and Polypharmacology

The pyrrolo[1,2-d] researchgate.netbeilstein-journals.orgnih.govtriazin-4(3H)-one scaffold and its isomers have demonstrated activity against a diverse range of biological targets, highlighting their therapeutic versatility. beilstein-journals.orgnih.gov Initial discoveries have identified them as inhibitors of enzymes and receptors implicated in various diseases. nih.gov

Known Biological Targets for Pyrrolotriazinone Scaffolds
Tankyrase inhibitors beilstein-journals.orgnih.gov
Stearoyl CoA desaturase inhibitors beilstein-journals.orgnih.gov
Eg5 inhibitors beilstein-journals.orgnih.gov
Phosphoinositide 3-kinase (PI3K) inhibitors beilstein-journals.orgnih.govgoogle.com
Corticotropin-releasing factor 1 (CRF1) receptor antagonists nih.govnih.gov
Melanin-concentrating hormone receptor (MCH)-R1 antagonists beilstein-journals.orgnih.gov
c-Met and VEGFR-2 kinase inhibitors bohrium.comnih.gov
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) google.com

A significant future direction is the systematic exploration for new biological targets. This can be achieved through high-throughput screening of pyrrolotriazinone libraries against broad panels of enzymes and receptors. The unique structural and electronic properties of this scaffold may allow it to interact with novel binding sites, leading to first-in-class therapeutics.

Furthermore, the concept of polypharmacology , where a single drug is designed to interact with multiple targets, is gaining traction as a strategy for treating complex diseases like cancer. bohrium.com The demonstrated ability of some pyrrolo[2,1-f] researchgate.netbeilstein-journals.orgnih.govtriazine derivatives to act as dual inhibitors of c-Met and VEGFR-2 is a prime example of this potential. bohrium.com Future research will focus on the rational design of multi-targeted agents, leveraging the pyrrolotriazinone core to modulate interconnected signaling pathways, which could offer enhanced efficacy and a reduced likelihood of drug resistance.

Application in Chemical Probes for Biological Pathway Deciphering

Chemical probes are small molecules designed with high potency and selectivity for a specific biological target. They are invaluable tools for dissecting complex biological pathways and validating novel drug targets. The development of potent and selective inhibitors based on the pyrrolotriazinone scaffold positions them as excellent candidates for such probes.

For example, the discovery of a pyrrolo[2,1-f] researchgate.netbeilstein-journals.orgnih.govtriazine-based compound that inhibits PI3Kδ with nanomolar potency and high selectivity over other isoforms (666-fold over α, 800-fold over β, and 130-fold over γ) provides a powerful tool to investigate the specific roles of PI3Kδ in cellular processes like B-cell proliferation. researchgate.net

Future work in this area will involve:

Optimization for Probe Criteria: Synthesizing analogs that not only have high potency and selectivity but also meet other criteria for a good chemical probe, such as cell permeability and the presence of a modifiable handle for attaching fluorescent tags or affinity matrices.

Target Validation: Using these highly selective probes to interrogate biological systems (e.g., cell cultures, animal models) to confirm the role of a specific target in a disease state. This helps to build a stronger case for pursuing that target in a full-fledged drug discovery program.

Pathway Analysis: Applying these probes to study signaling cascades and understand the downstream consequences of inhibiting a specific target. This can uncover new pathway connections and potential combination therapy strategies.

By developing the pyrrolo[1,2-d] researchgate.netbeilstein-journals.orgnih.govtriazin-4(3H)-one scaffold and its analogs into a toolkit of selective chemical probes, researchers can significantly advance our understanding of fundamental biology and uncover new therapeutic opportunities.

Q & A

Q. What are the common synthetic strategies for pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives?

Methodological Answer: Two primary synthetic routes are widely utilized:

  • One-pot, multi-component reactions : The Yang group developed a CuCl₂·2H₂O/NaOAc/DMSO-catalyzed reaction between 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide at 120°C, forming the core scaffold with subsequent derivatization using amidines or hydrazines .
  • Rearrangement of pyrrolooxadiazines : Pyrrolo[1,2-d][1,3,4]oxadiazines undergo nucleophile-induced rearrangements to yield triazinone derivatives. This method is noted for its regioselectivity and scalability .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : For confirming regiochemistry and substituent positions, particularly in distinguishing between N1 and N3 substitutions .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns, especially for intermediates like 1-amino-1H-pyrrole-2-carboxamide .
  • X-ray crystallography : Used to resolve ambiguities in fused-ring systems and confirm polymorphic forms, as demonstrated in crystalline derivatives with piperidin-3-ol moieties .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

Methodological Answer: Critical parameters include:

  • Catalyst selection : Cu(II) salts (e.g., CuCl₂·2H₂O) enhance reaction efficiency by stabilizing intermediates during cyclization .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMSO) at 120°C improve solubility and reaction kinetics for one-pot syntheses .
  • Substituent compatibility : Electron-withdrawing groups on the pyrrole ring reduce side reactions during amidine coupling .

Q. What factors influence regioselectivity in intramolecular cyclization reactions of this compound precursors?

Methodological Answer: Regioselectivity is governed by:

  • Steric effects : Bulky substituents on the pyrrole nitrogen favor cyclization at the less hindered position (e.g., C5 over C6) .
  • Electronic effects : Electron-deficient carboxamide groups direct cyclization via nucleophilic attack at electrophilic carbons .
  • Base choice : NaOAc promotes deprotonation of key intermediates, stabilizing transition states for regioselective ring closure .

Q. How do structural modifications of this compound impact biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies highlight:

  • Substituent position : C4-amino derivatives show enhanced kinase inhibition (e.g., ALK, JAK2) due to hydrogen bonding with ATP-binding pockets .
  • Aromatic appendages : Methoxyphenyl groups at C5 improve metabolic stability and bioavailability in anticancer agents .
  • Bridgehead nitrogen : The triazinone core's rigidity enhances selectivity for targets like IGF-1R kinase by reducing off-target interactions .

Q. What methodologies are used for polymorph screening of this compound-based pharmaceuticals?

Methodological Answer: Polymorph screening involves:

  • Solvent-mediated crystallization : Variations in ethanol/water ratios yield distinct crystalline forms, as seen in (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolotriazinyl]methyl]piperidin-3-ol .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions critical for formulation stability .
  • Powder X-ray diffraction (PXRD) : Distinguishes between anhydrous and hydrate forms, ensuring reproducibility in batch synthesis .

Data Contradictions and Validation

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from:

  • Assay variability : Standardize kinase inhibition assays (e.g., ATP concentration, incubation time) to compare IC₅₀ values across studies .
  • Compound purity : Use HPLC-MS to verify >95% purity, as impurities (e.g., unreacted hydrazines) may artifactually modulate activity .
  • Cell line specificity : Validate findings in multiple models (e.g., HCT-116 vs. HEK293) to distinguish target-specific effects from cell-type biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.